Cas no 50-23-7 (Hydrocortisone)

Hydrocortisone is a topical corticosteroid offering rapid and effective relief from inflammation and pruritus associated with various dermatological conditions, including eczema, psoriasis, and contact dermatitis. Its potency allows for quick reduction of symptoms, making it an ideal choice for treating acute and subacute skin reactions.
Hydrocortisone structure
Hydrocortisone structure
商品名:Hydrocortisone
CAS番号:50-23-7
MF:C21H30O5
メガワット:362.4599
MDL:MFCD00011654
CID:33463
PubChem ID:165944364

Hydrocortisone 化学的及び物理的性質

名前と識別子

    • Hydrocortisone
    • 11-B,17-A,21-TRIHYDROXY-4-PREGNEN-3,20-DIONE
    • 11BETA,17ALPHA,21-TRIHYDROXYPREGN-4-ENE-3,20-DIONE
    • 17ALPHA-HYDROXYCORTICOSTERONE
    • 17-HYDROXYCORTICOSTERONE
    • 4-PREGNEN-11BETA,11A,21-TRIOL-3,20-DIONE
    • 4-PREGNEN-11-BETA, 17,21-TRIOL-3,20-DIONE
    • 4-PREGNEN-11BETA,17ALPHA,21-TRIOL-3,20-DIONE
    • 4-PREGNEN-3,20-DIONE-11BETA,17ALPHA,21-TRIONE
    • 4-PREGNENE-11B,17A,21-TRIOL-3,20-DIONE
    • 4-PREGNENE-11BETA,17ALPHA,21-TRIOL-3,20-DIONE
    • (8S,9S,10R,11S,13S,14S,17R)-11,17-DIHYDROXY-17-(2-HYDROXY-ACETYL)-10,13-DIMETHYL-1,2,6,7,8,9,10,11,12,13,14,15,16,17-TETRADECAHYDRO-CYCLOPENTA[A]PHENANTHREN-3-ONE
    • DELTA4-PREGNEN-11BETA,17ALPHA,21-TRIOL-3,20-DIONE
    • HYDROCORTISONE, CYCLODEXTRIN-ENCAPSULATED
    • 11,17,21-Trihydroxypregn-4-ene-3,20-dione
    • Cortisol
    • Cortisol solution
    • Hydrocortisone Solution
    • Hydrocortisone (Cortisol)
    • HYDROCORTISONE(P)
    • HYDROCORTISONE(RG)
    • 11,17,21-trihydroxy-pregn-4-ene-3,20-dione
    • 11,17,21-Trihydroxypregn-4-ene-3,20-dione
    • 11β,17α,21-Trihydroxypregn-4-ene-3,20-dione
    • 4-Pregnene-11β,17α,21-triol-3,20-dione
    • Alacort
    • Cleiton
    • H-Cort
    • hvb
    • Hycort
    • Hytone
    • Optef
    • Signef
    • wycort
    • 11-beta,17-alpha,21-trihydroxypregn-4-ene-3,20-dione
    • Hydrocortisone Base
    • Acticort
    • Cetacort
    • Hydrocortisyl
    • Cobadex
    • Hydrasson
    • Cortef
    • Kendall's compound F
    • Hydrocortone
    • Hycortol
    • Efcorbin
    • Cortiment
    • Cortifan
    • Corticreme
    • Cortanal
    • Traumaide
    • Permicort
    • Ficortril
    • Dermacort
    • Tarcortin
    • Hycortole
    • Cortispray
    • Proctocort
    • Genacort
    • Efcortelan
    • Dermolate
    • Cortonema
    • Cortenema
    • Cortril
    • Dihydrocostisone
    • Hytone lotion
    • Hydro-Adreson
    • Hidro-Colisona
    • Scheroson F
    • Reichstein's substance M
    • Incortin-H
    • Polc
    • Hydrocortlsone
    • Hydrocortisone (Cortisol)
    • MDL: MFCD00011654
    • インチ: 1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1
    • InChIKey: JYGXADMDTFJGBT-VWUMJDOOSA-N
    • ほほえんだ: O([H])[C@]1(C(C([H])([H])O[H])=O)C([H])([H])C([H])([H])[C@@]2([H])[C@]3([H])C([H])([H])C([H])([H])C4=C([H])C(C([H])([H])C([H])([H])[C@]4(C([H])([H])[H])[C@@]3([H])[C@]([H])(C([H])([H])[C@@]21C([H])([H])[H])O[H])=O
    • BRN: 1354819

計算された属性

  • せいみつぶんしりょう: 362.20900
  • どういたいしつりょう: 362.209324
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 2
  • 複雑さ: 684
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 7
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 15
  • トポロジー分子極性表面積: 94.8
  • 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

  • 色と性状: けっしょうはくしょくふんまつ
  • 密度みつど: 1.28g/cm3
  • ゆうかいてん: 211-214?°C(lit.)
  • ふってん: 566.4°C at 760 mmHg
  • フラッシュポイント: 220°C
  • 屈折率: 1.594
  • ようかいど: H2O: 100 mg/mL
  • あんていせい: Stable, but may be light sensitive. Incompatible with strong oxidizing agents.
  • PSA: 94.83000
  • LogP: 1.78160
  • 濃度: 50 μM
  • じょうきあつ: 3.44E-15mmHg at 25°C
  • ひせんこうど: 166 º (c=1, C2H5OH 25 ºC)
  • かんど: 光に敏感
  • ぶんかい: 220 ºC
  • マーカー: 14,4787
  • ようかいせい: 水(h 2 o:100 mg/ml)に不溶、エーテルに不溶、クロロホルムに微溶、アセトンとエタノールに溶解する。緑色蛍光を有する濃硫酸溶液に可溶性

Hydrocortisone セキュリティ情報

  • 記号: GHS08
  • シグナルワード:Warning
  • 危害声明: H361
  • 警告文: P281
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: R62;R63
  • セキュリティの説明: S36/37-S45
  • RTECS番号:GM8925000
  • 危険物標識: Xn
  • ちょぞうじょうけん:−20°C
  • セキュリティ用語:S36/37;S45
  • TSCA:Yes
  • リスク用語:R62; R63

Hydrocortisone 税関データ

  • 税関コード:2937210000
  • 税関データ:

    中国税関コード:

    2937210000

Hydrocortisone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
T1614-1 mL * 10 mM (in DMSO)
Hydrocortisone
50-23-7 99.95%
1 mL * 10 mM (in DMSO)
¥ 418 2023-09-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
H213A-25g
Hydrocortisone
50-23-7 98%
25g
¥535.0 2022-05-30
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A16292-5g
Hydrocortisone, 98%
50-23-7 98%
5g
¥854.00 2023-05-08
DC Chemicals
DCAPI1198-100 mg
Hydrocortisone (Cortisol)
50-23-7 >99%
100mg
$250.0 2022-02-28
Enamine
EN300-120630-0.05g
(1R,3aS,3bS,9aR,9bS,10S,11aS)-1,10-dihydroxy-1-(2-hydroxyacetyl)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one
50-23-7 95.0%
0.05g
$19.0 2025-03-21
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S31360-5g
Cortisol
50-23-7 BR,98%
5g
¥150.00 2022-01-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
H213A-5g
Hydrocortisone
50-23-7 98%
5g
¥169.0 2022-05-30
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H811182-25g
Hydrocortisone
50-23-7 98%
25g
¥506.00 2022-10-10
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A16292-25g
Hydrocortisone, 98%
50-23-7 98%
25g
¥2296.00 2023-05-08
LKT Labs
H9611-10 g
Hydrocortisone
50-23-7 ≥98%
10g
$218.30 2023-07-11

Hydrocortisone 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Ethanol ,  Water ;  3 d, 40 °C
リファレンス
Progesterone transformations by three species of Humicola
Zohri, A. A.; et al, Folia Microbiologica (Prague), 1999, 44(3), 277-282

Hydrocortisone Raw materials

Hydrocortisone Preparation Products

Hydrocortisone 関連文献

Hydrocortisoneに関する追加情報

Hydrocortisone: Chemical Profile and Contemporary Research Applications

Hydrocortisone, a synthetic glucocorticoid, is a crucial compound in the field of pharmaceuticals and biomedicine. With the chemical identifier CAS No. 50-23-7, this compound has been extensively studied for its potent anti-inflammatory and immunosuppressive properties. The molecular structure of Hydrocortisone (C21H27FO5) consists of a cortisone backbone with a hydroxyl group at the 11-position, which significantly enhances its biological activity. This introduction delves into the chemical characteristics, therapeutic applications, and recent advancements in research involving Hydrocortisone.

The primary pharmacological mechanism of Hydrocortisone involves its interaction with glucocorticoid receptors, leading to a cascade of intracellular events that modulate gene expression. This interaction results in the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways. Consequently, Hydrocortisone is widely prescribed for conditions such as rheumatoid arthritis, allergic disorders, and autoimmune diseases. Its ability to suppress the immune system makes it an invaluable tool in managing inflammatory responses.

Recent studies have highlighted the potential of Hydrocortisone in combination therapies. For instance, research published in the journal *Nature Immunology* suggests that co-administration of Hydrocortisone with specific biologics can enhance therapeutic efficacy in autoimmune conditions. This combination approach leverages the immunosuppressive properties of Hydrocortisone to synergize with targeted biologics, potentially reducing side effects and improving patient outcomes.

In addition to its established uses, emerging research is exploring novel applications of Hydrocortisone. A notable area of interest is its role in neuroprotection. Studies indicate that Hydrocortisone may have neuroprotective effects in models of ischemic stroke and traumatic brain injury. The mechanisms behind these effects are believed to involve reductions in oxidative stress and modulation of neuroinflammatory responses. Such findings open new avenues for therapeutic development in neurological disorders.

The chemical synthesis of Hydrocortisone is another area where advancements have been made. Modern synthetic routes have improved yield and purity, making large-scale production more efficient. These improvements are critical for ensuring an adequate supply of Hydrocortisone for medical use worldwide. Furthermore, green chemistry principles have been incorporated into synthetic methodologies, reducing environmental impact while maintaining high standards of product quality.

Another significant development is the use of Hydrocortisone in topical formulations for skin conditions. Topical creams and ointments containing Hydrocortisone are effective in treating conditions such as eczema, psoriasis, and dermatitis. Recent research has focused on optimizing delivery systems to enhance skin penetration and reduce systemic absorption, thereby minimizing potential side effects.

The role of Hydrocortisone in critical care medicine has also been re-evaluated in recent years. Studies have shown that controlled administration of Hydrocortisone can improve outcomes in patients with sepsis by modulating inflammatory responses and reducing organ dysfunction. This has led to updated guidelines recommending its use in specific clinical scenarios within intensive care units.

Future research directions for Hydrocortisone include investigating its potential as an adjuvant therapy in cancer treatment. Preliminary studies suggest that Hydrocortisone may enhance the efficacy of certain chemotherapy regimens by suppressing tumor-related inflammation. While further research is needed to validate these findings, they represent an exciting frontier for oncology research.

In conclusion, Hydrocortisone, identified by CAS No. 50-23-7, remains a cornerstone compound in pharmaceuticals due to its versatile therapeutic applications. From managing inflammatory diseases to exploring novel uses such as neuroprotection and cancer therapy, ongoing research continues to uncover new possibilities for this compound. Advances in synthetic chemistry and formulation technology further enhance its clinical utility, ensuring that it remains a vital tool in modern medicine.

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